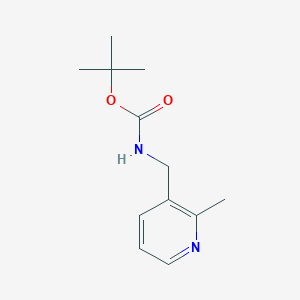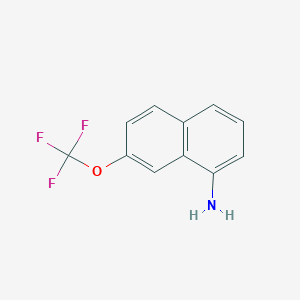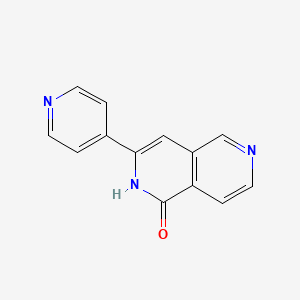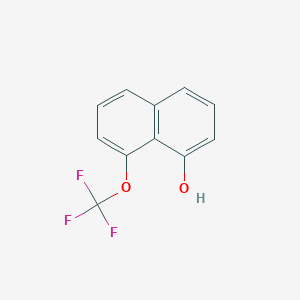
2-(Trifluoromethyl)naphthalene-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)naphthalene-5-methanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)naphthalene-5-methanol typically involves the metalation of 2-(Trifluoromethyl)naphthalene. This process can be achieved using organometallic or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . The reaction conditions vary depending on the specific reagents used. For example, tert-butyllithium in the presence of potassium tert-butoxide can be used to achieve selective metalation at the 1-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)naphthalene-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 2-(Trifluoromethyl)naphthalene-5-carboxylic acid .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)naphthalene-5-methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)naphthalene-5-methanol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, while the naphthalene ring can participate in aromatic interactions. These properties make the compound useful in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(Trifluoromethyl)naphthalene: Similar structure but with the trifluoromethyl group at the 1-position.
2-(Trifluoromethyl)benzyl alcohol: Similar functional groups but with a benzene ring instead of a naphthalene ring.
Uniqueness
2-(Trifluoromethyl)naphthalene-5-methanol is unique due to the specific positioning of the trifluoromethyl and methanol groups on the naphthalene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H9F3O |
|---|---|
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
[6-(trifluoromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-6,16H,7H2 |
Clave InChI |
DVISTDFXDYJAEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-acetyl-7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B11880554.png)
![6-Methoxy-4,9-dimethyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11880560.png)



![6-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11880584.png)
![Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B11880586.png)




